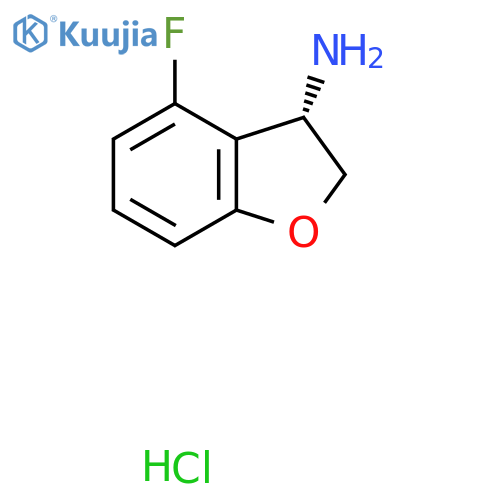

Cas no 2177263-58-8 ((S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride)

2177263-58-8 structure

商品名:(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

- (3S)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

- BS-16631

- (3S)-4-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride

- CS-0162029

- (3S)-4-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine HCl

- AKOS037649120

- (S)-4-Fluoro-2,3-dihydrobenzofuran-3-aminehydrochloride

- N11267

- 2177263-58-8

-

- インチ: 1S/C8H8FNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m1./s1

- InChIKey: UYHZWXUWYDOLLQ-FYZOBXCZSA-N

- ほほえんだ: Cl.FC1=CC=CC2=C1[C@@H](CO2)N

計算された属性

- せいみつぶんしりょう: 189.0356698g/mol

- どういたいしつりょう: 189.0356698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UT651-50mg |

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride |

2177263-58-8 | 98% | 50mg |

773.0CNY | 2021-07-17 | |

| Ambeed | A1216492-50mg |

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride |

2177263-58-8 | 98% | 50mg |

$54.0 | 2025-02-25 | |

| Ambeed | A1216492-100mg |

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride |

2177263-58-8 | 98% | 100mg |

$81.0 | 2025-02-25 | |

| Ambeed | A1216492-1g |

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride |

2177263-58-8 | 98% | 1g |

$402.0 | 2025-02-25 | |

| Aaron | AR01KLD1-250mg |

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-aminehydrochloride |

2177263-58-8 | 98% | 250mg |

$501.00 | 2025-02-12 | |

| Aaron | AR01KLD1-100mg |

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-aminehydrochloride |

2177263-58-8 | 98% | 100mg |

$253.00 | 2025-02-12 | |

| 1PlusChem | 1P01KL4P-250mg |

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-aminehydrochloride |

2177263-58-8 | 98% | 250mg |

$136.00 | 2023-12-18 | |

| 1PlusChem | 1P01KL4P-100mg |

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-aminehydrochloride |

2177263-58-8 | 98% | 100mg |

$66.00 | 2023-12-18 | |

| eNovation Chemicals LLC | Y1229819-5g |

(S)-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride |

2177263-58-8 | 95% | 5g |

$2100 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1229819-5g |

(S)-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride |

2177263-58-8 | 95% | 5g |

$2100 | 2025-02-28 |

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

2177263-58-8 ((S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride) 関連製品

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2177263-58-8)(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

清らかである:99%/99%

はかる:250mg/1g

価格 ($):253.0/627.0